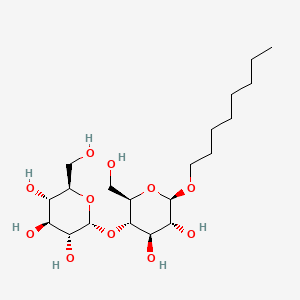

n-Octyl-beta-D-maltopyranoside

Description

Historical Context of Detergents in Membrane Protein Studies

The journey to understanding membrane proteins has been intrinsically linked to the development of suitable detergents. Early research was hampered by the insolubility of these proteins in aqueous buffers. The first breakthrough came with the use of soaps, which are salts of fatty acids, for cleaning and hygiene purposes, a practice dating back to ancient civilizations. atamanchemicals.com The advent of synthetic detergents in the early 20th century, spurred by shortages of fats during World War I, marked a significant advancement. avantiresearch.comresearchgate.netpenpet.com These synthetic surfactants offered improved performance, particularly in hard water, and laid the groundwork for their application in scientific research. atamanchemicals.com

In the realm of biochemistry, the challenge was to find detergents that could disrupt the lipid membrane to release the embedded proteins without denaturing them. Early ionic detergents, while effective at solubilizing membranes, often destroyed the protein's native structure and function. nih.gov This led to the exploration of milder, non-ionic detergents that could mimic the amphipathic nature of the lipid bilayer, providing a hydrophobic environment for the transmembrane domains of the protein while exposing the hydrophilic regions to the aqueous solvent. nih.govsigmaaldrich.com This quest for a gentle yet effective solubilizing agent set the stage for the development and adoption of alkyl glycoside detergents.

Rationale for Utilizing Alkyl Maltosides in Membrane Protein Research

Alkyl maltosides, a class of non-ionic detergents, have emerged as a preferred choice for membrane protein research due to their unique combination of properties. These detergents consist of a hydrophilic maltose (B56501) (a disaccharide) headgroup and a hydrophobic alkyl chain. mdpi.com This structure allows them to effectively disrupt lipid-lipid and protein-lipid interactions while generally preserving the crucial protein-protein interactions necessary for maintaining the native conformation and activity of the protein. nih.gov

The effectiveness of an alkyl maltoside is largely determined by the length of its alkyl chain and the size of its hydrophilic headgroup. These characteristics influence key properties such as the critical micelle concentration (CMC) and the size of the detergent micelles. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is a critical parameter for the successful solubilization of membrane proteins. nih.gov Alkyl maltosides with varying alkyl chain lengths offer a range of CMCs, allowing researchers to select the optimal detergent for a specific protein and experimental condition. eastman.com The maltose headgroup, being larger than a single glucose unit, provides increased solubility and often a gentler action compared to its glucoside counterparts.

Distinguishing n-Octyl-β-D-maltopyranoside from Related Detergents

The selection of a detergent is a critical step in any membrane protein study, and the subtle differences between related detergents can have a significant impact on the outcome. n-Octyl-β-D-maltopyranoside (OM) is a prominent member of the alkyl maltoside family, but its utility is best understood in comparison to other commonly used detergents.

Comparison with n-Octyl-β-D-glucopyranoside (OG) and other Glucosides

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent that shares the same octyl hydrophobic tail as OM but has a smaller hydrophilic headgroup consisting of a single glucose unit. mdpi.com This seemingly small structural difference leads to significant variations in their properties and applications.

OG has a much higher CMC (around 20-25 mM) compared to OM. mdpi.comchemicalbook.comagscientific.comagscientific.com This means that a higher concentration of OG is required to form micelles and solubilize membrane proteins. While its high CMC facilitates its removal by dialysis, it can also be a drawback as higher detergent concentrations can sometimes be detrimental to protein stability. peakproteins.com OG is considered a relatively harsher detergent than OM and can sometimes lead to the dissociation of protein subunits and loss of activity. sigmaaldrich.com

| Detergent | Chemical Formula | Critical Micelle Concentration (CMC) |

| n-Octyl-β-D-maltopyranoside (OM) | C₂₀H₃₈O₁₁ | ~22-25 mM |

| n-Octyl-β-D-glucopyranoside (OG) | C₁₄H₂₈O₆ | ~20-25 mM mdpi.comchemicalbook.com |

This table presents a comparison of the chemical formulas and critical micelle concentrations of n-Octyl-β-D-maltopyranoside and n-Octyl-β-D-glucopyranoside.

Comparison with n-Dodecyl-β-D-maltopyranoside (DDM) and other Maltosides

Within the alkyl maltoside family, the length of the alkyl chain plays a crucial role. n-Dodecyl-β-D-maltopyranoside (DDM) is another widely used detergent that differs from OM in the length of its hydrophobic tail (twelve carbons versus eight). mdpi.com This longer alkyl chain gives DDM a much lower CMC (approximately 0.17 mM) than OM. avantiresearch.comdojindo.com

The lower CMC of DDM means that less detergent is needed to maintain protein solubility, which can be advantageous for long-term stability and for certain downstream applications like crystallization. avantiresearch.compeakproteins.com DDM is generally considered to be a gentler detergent than OM and is often the first choice for solubilizing and stabilizing particularly sensitive membrane proteins. sigmaaldrich.comresearchgate.net However, the larger micelle size of DDM can sometimes hinder the formation of well-ordered crystals. nih.gov Shorter-chain maltosides like n-Decyl-β-D-maltopyranoside (DM) have a higher CMC than DDM and tend to form smaller micelles. mdpi.com

| Detergent | Chemical Formula | Critical Micelle Concentration (CMC) |

| n-Octyl-β-D-maltopyranoside (OM) | C₂₀H₃₈O₁₁ | ~22-25 mM |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C₂₄H₄₆O₁₁ | ~0.17 mM avantiresearch.comdojindo.combiosynth.com |

| n-Decyl-β-D-maltopyranoside (DM) | C₂₂H₄₂O₁₁ | ~1.8 mM mdpi.com |

This table provides a comparative overview of the chemical formulas and critical micelle concentrations of n-Octyl-β-D-maltopyranoside and other related maltoside detergents.

Comparison with Thioglycoside Detergents (e.g., n-Octyl-β-D-thiomaltopyranoside, n-Octyl-β-D-thioglucopyranoside)

Thioglycoside detergents are analogues of their glycoside counterparts where the oxygen atom of the glycosidic bond is replaced by a sulfur atom. This substitution imparts greater chemical stability, particularly against enzymatic degradation by glycosidases. nih.govdojindo.com

n-Octyl-β-D-thioglucopyranoside has been shown to have a similar solubilizing power to OG but with the advantage of being more stable and less expensive to synthesize. nih.gov Similarly, n-Octyl-β-D-thiomaltopyranoside offers enhanced stability compared to OM. creative-biolabs.com The critical micelle concentration of n-octyl-β-D-thioglucopyranoside is around 9 mM, which is lower than that of OG. nih.gov This increased stability can be crucial for long-term experiments or when working with samples that may contain contaminating glycosidase activity.

| Detergent | Key Feature | Critical Micelle Concentration (CMC) |

| n-Octyl-β-D-maltopyranoside (OM) | Oxygen in glycosidic bond | ~22-25 mM |

| n-Octyl-β-D-thiomaltopyranoside | Sulfur in glycosidic bond (greater stability) creative-biolabs.com | Not widely reported |

| n-Octyl-β-D-glucopyranoside (OG) | Oxygen in glycosidic bond | ~20-25 mM mdpi.comchemicalbook.com |

| n-Octyl-β-D-thioglucopyranoside | Sulfur in glycosidic bond (greater stability) nih.gov | ~9 mM nih.gov |

This table highlights the key structural difference and CMC values for glycoside and thioglycoside detergents.

Comparison with Neopentyl Glycol-Based Detergents (e.g., LMNG, OGNG)

A more recent innovation in detergent technology is the development of neopentyl glycol-based detergents, such as Lauryl Maltose Neopentyl Glycol (LMNG) and Octyl Glucose Neopentyl Glycol (OGNG). These detergents feature a branched hydrophobic structure with two alkyl chains and two hydrophilic headgroups. peakproteins.comresearchgate.net

This unique architecture allows them to form micelles that can more effectively shield the hydrophobic surfaces of membrane proteins, often leading to enhanced stability, particularly for large and complex protein assemblies. peakproteins.com LMNG, for instance, has an extremely low CMC and has been instrumental in the structural determination of several challenging membrane proteins. peakproteins.comnih.gov While highly effective for stabilization, the larger size of the micelles formed by these detergents can sometimes be a disadvantage for certain structural techniques. In a study on eubacterial rhodopsins, OGNG, along with DDM, showed the least deleterious effects and adequately stabilized the proteins. nih.gov

| Detergent | Class | Key Structural Feature |

| n-Octyl-β-D-maltopyranoside (OM) | Alkyl Maltoside | Single alkyl chain, maltose headgroup |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Neopentyl Glycol-Based | Two alkyl chains, two maltose headgroups peakproteins.comresearchgate.net |

| Octyl Glucose Neopentyl Glycol (OGNG) | Neopentyl Glycol-Based | Two alkyl chains, two glucose headgroups nih.gov |

This table compares the structural class and key features of n-Octyl-β-D-maltopyranoside with neopentyl glycol-based detergents.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-OIIXUNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231775 | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-08-4 | |

| Record name | Octyl maltopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Applications in Membrane Protein Research

Membrane Protein Solubilization Methodologies

The primary and most critical application of n-Octyl-beta-D-maltopyranoside in membrane protein research is the solubilization of proteins from biological membranes. This process involves the disruption of the lipid bilayer and the formation of a soluble protein-detergent complex, where the hydrophobic transmembrane surfaces of the protein are shielded by detergent molecules.

Optimization of Detergent Concentration for Protein Extraction

The concentration of this compound is a paramount factor for successful protein extraction. The optimal concentration must be above the detergent's critical micelle concentration (CMC), the point at which detergent monomers self-assemble into micelles. For this compound, the CMC is approximately 19.5 mM to 23.4 mM. anatrace.comanatrace.com However, the ideal concentration can differ based on the specific protein and the lipid makeup of the membrane. sigmaaldrich.com A common practice involves performing a detergent screen with varying concentrations to identify the lowest concentration that yields maximal extraction without compromising the protein's structural integrity or function. For many applications, a concentration of 1-2% is used for initial solubilization. kcl.ac.uk

| Property | Value |

| Critical Micelle Concentration (CMC) | ~19.5 - 23.4 mM anatrace.comanatrace.com |

| Typical Solubilization Concentration | 1-2% (w/v) kcl.ac.uk |

Impact on Protein-Lipid and Protein-Protein Interactions

While essential for solubilization, this compound can alter the native environment of the membrane protein. The detergent molecules displace the natural lipids surrounding the protein, which can lead to the loss of specific protein-lipid interactions that may be vital for the protein's stability and function. nih.govnih.gov The gentle, non-ionic nature of this compound helps to minimize the disruption of these interactions compared to harsher, ionic detergents. researchgate.netwikipedia.org

Furthermore, the solubilization process can affect protein-protein interactions within larger membrane-bound complexes. High concentrations of detergent can lead to the dissociation of these complexes. nih.gov Therefore, researchers must carefully titrate the detergent concentration to find a balance between effective solubilization and the preservation of the native oligomeric state and protein-protein interactions. researchgate.net

Considerations for Maintaining Protein Activity and Native Conformation during Solubilization

A primary objective during solubilization is to maintain the protein's native three-dimensional structure and, consequently, its biological activity. This compound is often favored for this purpose due to its characteristically mild and non-denaturing properties. researchgate.netscbt.com The maltose (B56501) headgroup is thought to play a role in stabilizing the native conformation of many membrane proteins.

To further safeguard protein activity, solubilization is frequently conducted at low temperatures (e.g., 4°C). The inclusion of additives such as glycerol, specific lipids, or substrate ligands can also contribute to the stability of the target protein within the detergent micelles. hamptonresearch.com The careful selection of buffer conditions, including pH and ionic strength, is also crucial for preserving the protein's native state.

Membrane Protein Purification Strategies

Following successful solubilization, this compound remains a key component in the buffers used for the purification of the target membrane protein. It maintains the protein's solubility and stability throughout the various purification steps.

Integration with Chromatographic Techniques

Protein-detergent complexes containing this compound are compatible with a variety of standard chromatographic techniques. It is essential to include the detergent in all buffers at a concentration above its CMC to prevent the aggregation and precipitation of the membrane protein.

Affinity Chromatography: This is a powerful and often initial step in purification, where the solubilized protein is captured on a resin through a specific interaction. This compound is included in the binding, washing, and elution buffers to ensure the protein remains in a soluble, native-like state. kcl.ac.uk

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. For membrane proteins, this technique can separate the protein-detergent complex from aggregates and other contaminants. The mobile phase must be supplemented with this compound to maintain the integrity of the complex. mdpi.com

Ion-Exchange Chromatography (IEX): This method separates proteins based on their net surface charge. As a non-ionic detergent, this compound does not interfere with the electrostatic interactions between the protein and the ion-exchange resin, making it a suitable detergent for this purification step. bioservuk.com

| Chromatographic Method | Function of this compound |

| Affinity Chromatography | Maintains protein solubility and stability during binding, washing, and elution. kcl.ac.uk |

| Size-Exclusion Chromatography | Prevents aggregation and maintains the protein-detergent complex in the mobile phase. mdpi.com |

| Ion-Exchange Chromatography | Acts as a neutral solubilizing agent that does not interfere with charge-based separation. bioservuk.com |

Detergent Exchange Procedures in Purification Protocols

For certain downstream applications, such as crystallization or specific functional assays, it may be necessary to transfer the purified protein from this compound into a different detergent environment. This process is known as detergent exchange.

A common method for detergent exchange involves immobilizing the protein-detergent complex on a chromatographic column. The column is then washed with a buffer containing the new, desired detergent. This allows for a gradual replacement of the this compound molecules with the new detergent molecules around the protein. The protein is subsequently eluted in the presence of the new detergent. This procedure requires careful optimization to prevent protein denaturation or aggregation during the transition between detergents. nih.gov

The study of membrane proteins presents significant challenges due to their hydrophobic nature and dependence on a lipid bilayer for structural and functional integrity. The compound n-Octyl-β-D-maltopyranoside has become a valuable tool in overcoming these hurdles, facilitating the extraction of these proteins from their native membranes and their subsequent reconstitution into various model systems for detailed biophysical and structural analysis. Reconstitution protocols are designed to transfer the purified, detergent-solubilized membrane protein into a more native-like lipid environment, which is crucial for preserving its activity and stability. The choice of reconstitution method and the specific parameters, such as the type of lipid and the protein-to-lipid ratio, are critical for obtaining meaningful experimental data.

Reconstitution into Detergent Micelles for Biophysical Studies

The initial step in the characterization of many membrane proteins involves their solubilization and purification in detergent micelles. n-Octyl-β-D-maltopyranoside is a non-ionic detergent frequently employed for this purpose. Its gentle nature helps to maintain the protein's native conformation and activity during purification. For biophysical studies, the protein is often kept in these detergent micelles. These protein-detergent complexes are soluble in aqueous solutions, making them amenable to a variety of analytical techniques.

The formation of mixed micelles, consisting of the membrane protein, phospholipids (B1166683), and detergent molecules, is a common strategy. This approach provides a more lipid-like environment for the protein compared to pure detergent micelles, which can enhance its stability and functional integrity. The properties of the detergent, such as its critical micelle concentration (CMC) and micelle size, are important considerations in these experiments. While n-octyl-β-D-glucopyranoside (OG) is widely used, n-Octyl-β-D-maltopyranoside offers a different headgroup size which can be beneficial for the stability of certain membrane proteins.

Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) are often used to study membrane proteins reconstituted in detergent micelles. For NMR studies, the size of the protein-micelle complex is a critical factor, as larger complexes can lead to line broadening and loss of spectral resolution. The relatively small micelle size of this compound can be advantageous in this regard. In cryo-EM, the detergent micelle forms a protective shell around the hydrophobic transmembrane domains of the protein, allowing for its visualization at high resolution.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₆O₁₁ | |

| Molar Mass | 440.48 g/mol | |

| Critical Micelle Concentration (CMC) | ~0.17 mM | |

| Aggregation Number | ~110 | |

| Micelle Molecular Weight | ~48,400 Da |

Table 1: Physicochemical Properties of n-Octyl-β-D-maltopyranoside

Structural Biology Advancements Using N Octyl β D Maltopyranoside

X-ray Crystallography of Membrane Proteins

In X-ray crystallography, obtaining well-ordered, diffraction-quality crystals is the primary challenge, especially for membrane proteins. The presence of a detergent micelle around the protein reduces the surface area available for the protein-protein interactions necessary to form a stable crystal lattice. iucr.org

Role in Crystal Lattice Formation and Diffraction Quality

The choice of detergent is a critical factor for achieving high-quality membrane protein crystals suitable for X-ray diffraction. nih.gov Non-ionic detergents like n-octyl-β-D-maltopyranoside are widely used for this purpose. nih.govnih.gov The detergent micelle, while essential for solubility, can be detrimental to crystallogenesis if it is too large or mobile, as it can hinder the formation of tight crystal packing. mdpi.com The properties of the detergent directly influence the interactions within the crystal lattice. Detergents with smaller micelles, such as n-octyl-β-D-maltoside, can leave more of the protein's surface exposed. rsc.org This increased exposure can facilitate the formation of the specific protein-protein contacts required for building a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data. rsc.org However, initial crystals of membrane proteins, including those formed in n-octyl-β-D-maltoside, can sometimes suffer from severe anisotropy, where diffraction quality varies significantly along different directions. iucr.org

Impact of Micelle Size on Crystallization Success

The size and shape of the detergent micelle play a vital role in the formation of membrane protein crystals. nih.gov There is a delicate balance: the micelle must be large enough to effectively cover the protein's hydrophobic surface and prevent aggregation, but small enough to not interfere with crystal packing. nih.govnih.gov

Detergents are categorized by the length of their alkyl chains, which directly correlates with their micelle size. As the length of the aliphatic chain in n-alkyl-β-D-maltosides decreases, the resulting protein-detergent complexes (PDCs) become smaller, exposing more of the membrane protein's surface area. rsc.org

Small-micelle detergents : Detergents with short alkyl chains (C7-C10), like n-octyl-β-D-maltoside (OM), form small micelles. nih.govrsc.org This property can be advantageous for crystallization as it allows for more extensive protein-protein contacts, which are necessary for strong crystal lattice formation. rsc.org However, these smaller micelles may not always sufficiently shield the protein's hydrophobic surface, potentially leading to aggregation or even inactivation of the protein. nih.govrsc.org

Large-micelle detergents : In contrast, detergents with longer alkyl chains, such as n-dodecyl-β-D-maltoside (DDM), form larger micelles. mdpi.comrsc.org These are often very effective at keeping a membrane protein stable in solution by thoroughly shielding its apolar surface. rsc.org The drawback is that the large micelle can envelop the protein, limiting the surface available for the interactions needed to form well-diffracting crystals. nih.govtandfonline.com

The selection of an appropriate detergent often involves screening a variety of options to find the optimal balance between protein stability and crystallization success. nih.gov Dynamic light scattering (DLS) is a technique used to analyze the size of micelles and protein-detergent complexes, helping to optimize solutions for crystallization trials. iucr.org Studies using DLS have successfully distinguished the hydrodynamic radii of micelles formed by n-alkyl-β-D-maltopyranosides differing by just a single carbon in their alkyl tails. iucr.org

| Detergent | Abbreviation | Alkyl Chain Length | Micelle Radius (Rh) by DLS (nm) | General Role in Crystallography |

|---|---|---|---|---|

| n-Octyl-β-D-maltopyranoside | OM | C8 | 2.4 ± 0.4 | Forms small micelles, potentially aiding crystal contacts. iucr.orgnih.govrsc.org |

| n-Decyl-β-D-maltopyranoside | DM | C10 | 3.1 ± 0.5 | Intermediate micelle size, frequently used. iucr.orgiucr.orgmdpi.com |

| n-Dodecyl-β-D-maltopyranoside | DDM | C12 | 3.8 ± 0.6 | Forms large micelles, excellent for stabilization but can hinder crystallization. iucr.orgmdpi.comrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a near-native state. nih.govtandfonline.com This method requires the protein-detergent complex to be small enough to tumble rapidly in solution, which is a significant challenge. nih.govnih.gov Detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucopyranoside (β-OG) are commonly used to create the necessary micellar environment. nih.govnih.gov

Deuterated Variants in NMR Studies

A significant hurdle in the NMR analysis of protein-detergent complexes is the presence of strong proton signals from the detergent itself, which can overlap with and obscure the signals from the protein. nih.govtandfonline.com To overcome this, deuterated detergents are employed. nih.gov Replacing the hydrogen atoms of the detergent with deuterium (B1214612) (a spin I=1/2 nucleus) effectively renders the detergent "invisible" in standard ¹H-NMR experiments. nih.govill.eu This approach eliminates interfering signals and reduces line broadening effects caused by strong dipole-dipole interactions, resulting in higher quality NMR spectra. nih.govresearchgate.net

While commercially available deuterated detergents are often expensive, they are invaluable for high-resolution structural studies. tandfonline.comnih.gov For instance, the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) has been developed specifically for use in TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments, which are crucial for studying large macromolecules. researchgate.net Deuterated detergents are also essential for other techniques like small-angle neutron scattering (SANS), where they can be used to make the detergent's scattering length density match that of the D₂O solvent, thus highlighting the scattering from the protein alone. ill.eu

Application in Solution-State NMR for Dynamics and Interactions

Solution-state NMR provides unique insights into the conformational dynamics and molecular interactions of membrane proteins, which are often difficult to capture with crystallographic methods. The choice of detergent is critical, as it must maintain the protein's native conformation and function. nih.gov Maltoside-based detergents like DDM are frequently used because their mild, non-denaturing properties help preserve the structural and functional integrity of the protein. tandfonline.comresearchgate.net For example, the E. coli sugar transport protein GalP, when reconstituted in DDM micelles, retained its structural integrity and ability to bind ligands, enabling the use of NMR to detect these interactions. researchgate.net However, even with optimal detergents, the large size of protein-detergent micelles (often over 100 kDa) presents a challenge for solution NMR, though advanced techniques have made such studies feasible. nih.gov

Cryo-Electron Microscopy (Cryo-EM) of Membrane Proteins

The "resolution revolution" in single-particle cryo-electron microscopy (cryo-EM) has transformed the field of structural biology, making it a mainstream method for the high-resolution structure determination of membrane proteins. pnas.org In cryo-EM, purified membrane proteins, solubilized in detergent micelles or other membrane mimetics like nanodiscs, are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. pnas.orgnih.gov

Detergents are essential for extracting membrane proteins from their native membranes and maintaining their solubility as single particles for cryo-EM analysis. pnas.orgnih.gov Non-ionic detergents, including maltosides and glucosides, are frequently used. mdpi.comnih.gov The detergent micelle surrounding the protein can, however, add background noise and increase the thickness of the ice, which may reduce image contrast. nih.gov

Optimization of Sample Preparation for Cryo-EM

The preparation of high-quality cryo-EM samples is a critical bottleneck in determining the structure of macromolecules. The use of detergents like n-Octyl-β-D-maltopyranoside is a key consideration in optimizing samples of membrane proteins. The goal is to obtain a thin, even layer of vitreous ice containing well-dispersed, structurally intact protein particles. preprints.orgnih.gov

The choice of detergent and its concentration relative to its critical micelle concentration (CMC) are crucial parameters. thermofisher.com The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. dojindo.com For n-Octyl-β-D-maltopyranoside, the CMC is approximately 23.4 mM. novoprolabs.com Working at concentrations above the CMC is necessary to ensure the solubilization of the membrane protein within detergent micelles. However, an excess of empty micelles can create significant background noise in cryo-EM images, interfering with particle picking and subsequent image analysis. nih.gov Therefore, careful titration of the detergent concentration is a key optimization step.

In practice, a systematic approach is often employed, where various detergents, including n-Octyl-β-D-maltopyranoside, are screened at different concentrations. thermofisher.com This allows researchers to identify the optimal conditions that balance protein stability and particle integrity with minimal background from empty micelles. The properties of n-Octyl-β-D-maltopyranoside, such as its moderate CMC and the size of the micelles it forms, make it a frequent candidate in these screening procedures.

Detergent Effects on Particle Distribution and Orientation

A significant challenge in single-particle cryo-EM is achieving a random and uniform distribution of protein particles on the grid, with a variety of orientations. Often, particles adopt a preferred orientation at the air-water interface, which limits the ability to reconstruct a high-resolution 3D model. nih.govbdjn.org

The addition of detergents like n-Octyl-β-D-maltopyranoside to the sample buffer can help mitigate this issue. bdjn.org By interacting with the protein and the surrounding solvent, the detergent can influence how the protein particles adsorb to the grid surface and distribute within the vitreous ice. The presence of a detergent belt around the hydrophobic transmembrane regions of a protein can alter its interaction with the air-water interface, potentially reducing the tendency for preferred orientations.

Visualization of Detergent Belt and Protein-Detergent Complexes

Cryo-EM not only allows for the determination of the protein structure itself but can also provide insights into the organization of the surrounding detergent molecules. In many high-resolution cryo-EM structures of membrane proteins solubilized in detergents, a "belt" or micelle of detergent molecules is visible, encasing the hydrophobic transmembrane domain of the protein. scispace.com

This visualized detergent belt is crucial for several reasons. Firstly, it confirms that the protein is properly solubilized and stabilized by the detergent, which is essential for maintaining its native conformation. Secondly, the dimensions and organization of the detergent belt can provide information about the hydrophobic surface of the protein. The ability to visualize the protein-detergent complex (PDC) as a whole is a significant advantage of cryo-EM over other structural biology techniques where the detergent is often considered "invisible" or is not well-ordered enough to be modeled. scispace.com

The properties of n-Octyl-β-D-maltopyranoside, with its relatively small and uniform micelle size, can be advantageous for visualizing these complexes, as it can form a well-defined belt that is amenable to high-resolution imaging. The clear visualization of the detergent density allows for more accurate modeling of the protein-detergent interface and a better understanding of how the detergent mimics the native lipid bilayer environment.

Small-Angle Scattering Techniques

Small-angle scattering (SAS) techniques, including small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), are powerful methods for studying the size, shape, and conformation of macromolecules in solution. researchgate.net These techniques are particularly valuable for characterizing protein-detergent complexes, providing low-resolution structural information that complements high-resolution methods like cryo-EM and X-ray crystallography.

Small-Angle Neutron Scattering (SANS) for Protein-Detergent Complex Characterization

Small-Angle Neutron Scattering (SANS) is a particularly powerful technique for studying multi-component systems like protein-detergent complexes due to the unique scattering properties of neutrons and the ability to use contrast variation. researchgate.netresearchgate.net By selectively deuterating components of the system (the protein, the detergent, or the solvent), it is possible to make specific parts of the complex "invisible" to neutrons, allowing for the focused study of the remaining components. ill.eunih.gov

A significant challenge in SANS studies of membrane proteins is to eliminate the strong scattering signal from the detergent micelle that surrounds the protein. researchgate.netill.eu One advanced strategy involves the synthesis of detergents with specific deuterium labeling patterns. By matching the neutron scattering length density (SLD) of the detergent to that of the D₂O solvent, the detergent micelle becomes effectively invisible, and the resulting SANS signal originates solely from the solubilized membrane protein. ill.eunih.gov This "contrast matching" approach has been successfully applied using deuterated versions of common detergents like n-dodecyl-β-D-maltopyranoside (DDM) and octyl-β-D-glucopyranoside (OG). ill.eu

The data obtained from SANS experiments on protein-detergent complexes, including those with n-Octyl-β-D-maltopyranoside and its analogs, can be used to determine key parameters such as the radius of gyration (Rg) and the maximum dimension (Dmax) of the complex. This information is crucial for validating high-resolution structures and for understanding how membrane proteins behave in a solution environment that mimics the cell membrane.

Protein Stability and Conformational Integrity in the Presence of N Octyl β D Maltopyranoside

Factors Influencing Protein Stability in Detergent Micelles

Several factors related to the detergent's properties influence the stability of a solubilized membrane protein. The choice of detergent is critical, as some can denature proteins while others help maintain their native state. numberanalytics.combetalifesci.com Key characteristics of a detergent that affect protein stability include its chemical structure (head group and tail length), critical micelle concentration (CMC), and aggregation number. numberanalytics.comdojindo.com

For a detergent to be suitable for isolating membrane proteins, it should possess several key characteristics:

Sufficient protein solubilization capability. dojindo.com

No denaturing or inactivation of proteins. dojindo.com

No interference with protein activities. dojindo.com

Appropriate critical micelle concentration (CMC) and micelle size. dojindo.com

No precipitation at low temperatures (e.g., 4ºC). dojindo.com

Should be non-ionic if ion-exchange chromatography is planned for purification. dojindo.com

The stability of the protein-detergent complex is also influenced by environmental conditions such as temperature and pH. numberanalytics.com Extreme temperatures can lead to protein denaturation, while pH shifts can alter a protein's conformation. numberanalytics.com

The solubilization of membrane proteins by detergents is driven by hydrophobic interactions. unc.edu The amphipathic nature of n-Octyl-β-D-maltopyranoside is central to this process. smolecule.com Its hydrophobic octyl chain interacts with the non-polar, transmembrane domains of the protein, effectively replacing the native lipid environment. smolecule.comunc.edu Simultaneously, the polar maltose (B56501) headgroup faces the aqueous solvent, keeping the entire protein-detergent complex soluble. smolecule.comunc.edu

A key advantage of mild, non-ionic detergents like n-Octyl-β-D-maltopyranoside is their ability to preserve the native folded state and subunit structure of proteins. smolecule.commdpi.comcore.ac.uk While harsher, ionic detergents are effective at solubilization, they often denature proteins. novoprolabs.com In contrast, non-ionic detergents are adept at breaking lipid-protein interactions without disrupting the crucial protein-protein interactions that define a protein's quaternary structure. mdpi.comnovoprolabs.com

This property is vital for studying protein complexes. For instance, studies on the visual photopigment rhodopsin have shown that the choice of detergent can significantly impact its oligomeric state. nih.gov While some detergents can dissociate protein complexes into monomers, others can help preserve these larger assemblies. nih.gov The ability of n-Octyl-β-D-maltopyranoside to maintain the functionality of various receptors, transporters, and enzymes after extraction highlights its utility in preserving the conformational integrity required for biological activity. smolecule.com

Comparative Analysis of Detergent Efficacy on Protein Stability

The effectiveness of a detergent in stabilizing a membrane protein is highly dependent on the specific protein and the detergent's physicochemical properties. nih.gov n-Octyl-β-D-maltopyranoside is often compared with other common non-ionic detergents such as n-Dodecyl-β-D-maltopyranoside (DDM), n-Decyl-β-D-maltopyranoside (DM), and n-Octyl-β-D-glucopyranoside (OG), as well as zwitterionic detergents like Lauryldimethylamine-N-oxide (LDAO). nih.govgoogle.com

Generally, maltoside-based detergents are considered more effective at stabilizing proteins than their glucoside counterparts. nih.gov However, they also tend to form larger protein-detergent complexes, which can be a disadvantage for structural studies using methods like X-ray crystallography or NMR. nih.gov Detergents with shorter alkyl chains, like n-Octyl-β-D-maltopyranoside, form smaller micelles, which can be beneficial for crystallization but may offer less stability compared to longer-chain detergents like DDM. mdpi.com

The critical micelle concentration (CMC) is another crucial parameter. A high CMC, like that of n-Octyl-β-D-maltopyranoside, facilitates its removal by dialysis, which can be an advantage in downstream applications. sigmaaldrich.com In contrast, detergents with very low CMCs, such as DDM, are more difficult to remove. researchgate.net

Data compiled from sources: mdpi.comnumberanalytics.comnovoprolabs.comsigmaaldrich.comnih.govresearchgate.netnih.govnih.gov

Strategies for Enhancing Membrane Protein Stability

Given the inherent instability of many membrane proteins once removed from their native environment, several strategies have been developed to enhance their stability in detergent solutions. The selection of an appropriate detergent is the primary and most critical step. numberanalytics.com

Key strategies include:

Detergent Screening : Since no single detergent is optimal for all proteins, screening a wide range of detergents is a common and necessary strategy to find the one that best preserves the stability and function of a specific protein of interest. numberanalytics.combetalifesci.com

Optimizing Detergent Concentration : The concentration of the detergent is critical. It must be above the CMC to form micelles and solubilize the protein, but excessively high concentrations can sometimes lead to denaturation. cusabio.com The working concentration is often recommended to be at least twice the CMC. cusabio.com

Using Detergent Mixtures : In some cases, a mixture of two or more detergents can provide a more stable environment than a single detergent. numberanalytics.com

Addition of Lipids : Since detergents can strip away essential lipids that are important for a protein's structure and function, adding back specific lipids, such as phospholipids (B1166683) or cholesterol, to the detergent solution can significantly improve stability. numberanalytics.com

Employing Stabilizing Ligands : The binding of specific ligands, including small molecules or antibodies, can lock a protein into a particular, more stable conformation. numberanalytics.com

Reconstitution into Membrane Mimics : For enhanced stability, proteins can be transferred from detergent micelles into more native-like environments such as nanodiscs or bicelles, which consist of a small patch of a lipid bilayer. This process, however, still relies on the initial, successful solubilization of the protein with a suitable detergent.

Interactions of N Octyl β D Maltopyranoside with Biological Systems

Protein-Detergent Binding Mechanisms

The binding of n-Octyl-β-D-maltopyranoside to proteins is a complex process governed by a combination of forces that aim to shield the hydrophobic transmembrane domains of the protein from the aqueous solvent.

The primary driving force for the interaction between n-Octyl-β-D-maltopyranoside and membrane proteins is the hydrophobic effect. huji.ac.ilunc.edu The octyl chain of the detergent molecule inserts itself into the hydrophobic regions of the protein, mimicking the association of these domains with the acyl chains of lipids in a natural membrane. unc.edu This interaction is thermodynamically favorable as it minimizes the exposure of nonpolar surfaces to water. unc.edu

The binding process is cooperative, often occurring at detergent concentrations just below the critical micelle concentration (CMC). nih.gov This suggests that the formation of micelle-like aggregates of the detergent around the protein is a key feature of the solubilization process. nih.gov

The critical micelle concentration (CMC) is a fundamental property of detergents, representing the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates called micelles. For n-Octyl-β-D-maltopyranoside, the CMC in aqueous solution is approximately 19.5 mM in the presence of 100 mM NaCl and 20 mM HEPES at pH 7.5. anatrace.com

The presence of proteins can influence the CMC of n-Octyl-β-D-maltopyranoside. The interaction of detergent monomers with the hydrophobic surfaces of proteins effectively reduces the free monomer concentration in the bulk solution. Consequently, a higher total detergent concentration is required to reach the CMC and form free micelles. The extent of this effect depends on the specific protein and its concentration.

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~19.5 mM (0.89%) | 100 mM NaCl, 20 mM HEPES pH 7.5 | anatrace.com |

| Aggregation Number | ~47 | 100 mM NaCl, 20 mM HEPES pH 7.5 | anatrace.com |

Effects on Membrane Structure and Dynamics

N-Octyl-β-D-maltopyranoside exerts significant effects on the structure and dynamics of lipid bilayers, which is the basis for its ability to solubilize membranes and extract embedded proteins.

The process of membrane solubilization by n-Octyl-β-D-maltopyranoside is concentration-dependent. Below its CMC, the detergent can insert into the lipid bilayer without causing complete disruption. nih.govresearchgate.net At concentrations above the CMC, the detergent can lead to the complete solubilization of the membrane, forming mixed micelles composed of lipids and detergent molecules. nih.govresearchgate.netresearchgate.net

Studies using techniques like atomic force microscopy have visualized the step-wise process of solubilization. Initially, detergent monomers partition into the lipid bilayer. researchgate.net As the concentration increases, the bilayer becomes saturated, leading to the formation of small pores and eventually breaking down into mixed micelles. researchgate.net

The insertion of n-Octyl-β-D-maltopyranoside into a lipid bilayer disrupts the ordered packing of the lipid molecules. The bulky maltose (B56501) headgroup can create steric hindrance, while the octyl tail intercalates between the lipid acyl chains, increasing the fluidity and disorder of the membrane. nih.gov

This disruption is not uniform. Research indicates that n-Octyl-β-D-maltopyranoside has a more pronounced disordering effect on the inner, hydrophobic core of the bilayer compared to the headgroup region. nih.gov This selective perturbation is thought to be a key factor in its effectiveness at solubilizing membrane proteins while often preserving their native structure.

The process of solubilization can be viewed as a transition from a lamellar lipid bilayer to mixed micelles. This transition involves several intermediate structures, including lipid-detergent domains and transient pores. researchgate.net The specific pathway of disruption and reorganization can be influenced by factors such as the lipid composition of the membrane and the temperature.

Specific Protein-Detergent Interactions and Functional Modulation

While n-Octyl-β-D-maltopyranoside is considered a mild detergent, its interaction with membrane proteins can sometimes lead to functional modulation. The detergent environment can influence the conformational state and activity of a protein.

For instance, studies on the leucine (B10760876) transporter (LeuT) have shown that the detergent used for purification can significantly impact its function. pnas.org LeuT purified in n-dodecyl-β-D-maltopyranoside (DDM) exhibits normal transport activity, whereas LeuT in n-octyl-β-D-glucopyranoside (a close relative of OM) shows impaired substrate binding and transport. pnas.org This highlights that the specific nature of the detergent micelle can allosterically modulate protein function.

In the case of the ABC transporter LmrA, the choice of detergent was found to be critical for its ATPase activity. core.ac.uk Similarly, the activity of the plant plasma membrane H+-ATPase is influenced by its lipid and detergent environment. mdpi.com For bacteriorhodopsin, n-octyl-β-D-glucopyranoside was found to be effective in solubilizing the protein while maintaining its trimeric state, which was not observed with other detergents like DDM. acs.org

These examples underscore that while n-Octyl-β-D-maltopyranoside is a valuable tool for membrane protein studies, the potential for the detergent to influence the functional properties of the protein must be considered. The choice of detergent should be empirically determined for each specific protein and functional assay.

| Protein | Effect of n-Octyl-β-D-maltopyranoside/glucopyranoside | Reference |

| Leucine Transporter (LeuT) | Impaired Na+-coupled symport mechanism and substrate binding in n-octyl-β-d-glucopyranoside. | pnas.org |

| Bacteriorhodopsin | Detected in trimeric assemblies when solubilized with n-octyl β-d-glucopyranoside. | acs.org |

| Human ABCG1 | ATPase activity of the purified protein was analyzed after reconstitution from a DDM-solubilized state. | nih.gov |

| LmrA (ABC transporter) | ATPase activity was influenced by the detergent environment, with DDM and FOS-CHOLINE-16 being most effective. | core.ac.uk |

| Plant Plasma Membrane H+-ATPase | Activity is affected by anionic phospholipids (B1166683) and the detergent environment. | mdpi.com |

Example: LeuT and Detergent Binding Site

A well-documented example of the intricate interactions between a detergent and a membrane protein is the case of the leucine transporter (LeuT), a bacterial homolog of mammalian neurotransmitter/sodium symporters (NSS). acs.orgrupress.org Structural and functional studies of LeuT have provided significant insights into how detergents can influence protein function, not just by solubilizing the protein but also by directly interacting with its functional sites. rupress.orgpnas.org

LeuT possesses two distinct substrate-binding sites: a primary, centrally-located site (S1) and a second, allosteric site (S2) located in the extracellular vestibule. acs.orgrupress.orgnih.gov The binding of a substrate molecule to the S2 site is believed to be essential for triggering the Na+-coupled transport mechanism. nih.govrcsb.org However, crystallographic studies revealed a discrepancy: even in the presence of high substrate concentrations, only the S1 site was occupied by leucine. rupress.org

The choice of detergent has a profound impact on the observed function of LeuT. Functional studies are typically performed using the milder, larger detergent n-dodecyl-β-D-maltopyranoside (DDM), which has a lower tendency to occupy the S2 site at standard concentrations. rupress.orgpnas.org In the presence of DDM, LeuT exhibits high-affinity binding to both the S1 and S2 sites. pnas.org However, it was shown that even DDM can impair binding to the S2 site at progressively higher concentrations. nih.gov This highlights the delicate balance required in selecting and using detergents for membrane protein studies, as the detergent itself can be an active modulator of the protein's conformational state and function. The stabilizing effect of different alkyl maltosides, including n-octyl-β-D-maltopyranoside (C8M), has been noted for transporters like the human serotonin (B10506) transporter (hSERT), indicating their utility when carefully chosen. researchgate.net

Interactive Data Table: Detergent Effects on LeuT Leucine Binding

| Detergent Condition | Binding Site(s) Available | Observed Effect on Leucine Binding | Kd for S2 Site (Leucine) | Reference |

| n-dodecyl-β-D-maltopyranoside (DDM) | S1 and S2 | High-affinity binding to both sites | 23.1 ± 5.8 nM | pnas.org |

| n-octyl-β-D-glucopyranoside (OG) | S1 only | Inhibits substrate binding to the S2 site | - | pnas.orgnih.gov |

| High Concentration DDM | S1 (S2 impaired) | Progressive loss of Leu binding to the S2 site | Not specified | nih.gov |

Synthetic Routes and Derivative Development for Academic Research

Improved Synthesis Methods for n-Octyl-β-D-glucopyranoside (as a related compound)

The synthesis of n-octyl-β-D-glucopyranoside, a closely related and widely used non-ionic detergent, has been a focal point for methodological improvement. Advances in both chemical and enzymatic routes have been explored to increase yield, reduce cost, and enhance sustainability.

Enzymatic Synthesis Approaches: Enzymatic synthesis offers a green and highly specific alternative to chemical methods, capable of producing anomerically pure glucosides in a single step. researchgate.net These biocatalytic methods typically employ β-glucosidases and have been refined through several strategies:

Transglycosylation vs. Reverse Hydrolysis: Research has shown that transglycosylation, where a glycosyl group is transferred from a donor like p-nitrophenyl-β-D-glucopyranoside (pNPG) to octanol, is significantly more efficient than reverse hydrolysis (direct condensation of glucose and octanol). nih.govnih.gov In reverse hydrolysis, the low solubility of glucose in the reaction medium acts as a major rate-limiting factor. nih.gov

Immobilized Enzymes: To improve the stability and reusability of the biocatalyst, β-glucosidase has been successfully immobilized on supports like polyamine microspheres. tandfonline.com This technique enhances the enzyme's thermal stability and tolerance to organic solvents. Furthermore, implementing a fed-batch process, where reactants are added incrementally, helps to overcome substrate inhibition by surplus glucose, leading to a 340% increase in product yield compared to a standard batch operation. tandfonline.com

Whole-Cell Biocatalysis: A highly efficient approach utilizes whole cells of thermotolerant yeast, such as Pichia etchellsii, which display cell wall-bound β-glucosidase. nih.gov This method avoids costly enzyme purification and has achieved conversion yields of nearly 70% in the synthesis of octyl-β-D-glucopyranoside. nih.gov

Table 1: Comparison of Synthesis Methods for n-Octyl-β-D-glucopyranoside

| Method | Key Reactants/Catalyst | Primary Improvement | Reported Yield | Reference |

|---|---|---|---|---|

| Modified Chemical Synthesis | n-Octyl alcohol (limiting reagent), acetylated bromoglucose | Higher efficiency, no intermediate isolation | 60-70% | nih.govtandfonline.com |

| Improved Koenigs-Knorr | Zinc oxide catalyst, 2,3,4,6-tetra-acetyl bromo-glucose, octanol | Replacement of expensive silver catalyst | Not specified | google.com |

| Enzymatic (Immobilized) | Immobilized β-glucosidase, glucose, octanol | Increased enzyme stability, overcomes substrate inhibition (fed-batch) | ~60% glucose conversion | tandfonline.com |

| Enzymatic (Whole-Cell) | Whole cells of Pichia etchellsii, pNPG, octanol | No enzyme purification needed, high conversion | ~70% conversion | nih.gov |

Exploration of n-Octyl-β-D-maltopyranoside Derivatives for Enhanced Properties

While n-octyl-β-D-maltopyranoside is highly effective, there is considerable academic interest in developing derivatives with fine-tuned or novel properties. The goal is to create amphiphiles that offer superior performance in specific, challenging applications, most notably the solubilization and crystallization of membrane proteins. nih.govresearchgate.net This exploration generally involves modifying the hydrophobic alkyl chain or, less commonly, the hydrophilic maltose (B56501) headgroup.

Modification of the Alkyl Chain: The structure of the hydrophobic tail is a critical determinant of a detergent's behavior. Researchers have systematically altered this part of the molecule to modulate its properties.

Varying Alkyl Chain Length: A common strategy involves synthesizing a series of n-alkyl-β-D-maltosides with different chain lengths (e.g., from hexyl C6 to octadecyl C18). researchgate.net This allows for a systematic study of how properties such as the hydrophilic-lipophilic balance (HLB), water solubility, and surface tension are affected by hydrophobicity. As the alkyl chain lengthens, the critical micelle concentration (CMC) typically decreases, and the detergent becomes more hydrophobic. researchgate.net This family includes highly successful detergents like n-decyl-β-D-maltopyranoside (DM) and n-dodecyl-β-D-maltopyranoside (DDM). nih.gov

Fluorination: The introduction of fluorine atoms into the alkyl chain creates fluorinated surfactants. These derivatives can exhibit unique packing properties and phase behaviors. Fluorinated analogues are often explored as additives in protein crystallization, where they can improve the quality of diffraction by ordering the protein-detergent complex. nih.gov For example, the fluorinated maltopyranoside derivative (1H,1H,2H,2H-perfluorooctyl)-β-d-maltopyranoside (F6OM) has been successfully used to improve crystal diffraction in structural biology studies. nih.gov

Novel Architectures: More complex modifications to the alkyl chain have led to innovative detergent designs. Neopentyl glycosides are formed by fusing two classic detergent molecules, such as dodecyl maltoside, at the second carbon of their alkyl chains. researchgate.net Further crosslinking of these units can yield xylene-linked maltoside amphiphiles, creating detergents with significantly different spatial arrangements that can favor tighter crystal packing. researchgate.net

Modification of Glycosidic Linkage and Headgroup: Altering the hydrophilic portion of the molecule provides another avenue for creating derivatives with enhanced properties.

Linkage Modification: Replacing the oxygen atom in the glycosidic bond with a sulfur atom creates thioglycoside analogues, such as n-octyl-β-D-thioglucopyranoside, a related compound. smolecule.com This change can increase the compound's stability against hydrolysis and alter its hydrophobicity and interaction with proteins. smolecule.com

Branched Headgroups: Inspired by natural diversity, researchers have synthesized surfactants using highly branched oligosaccharides, such as those derived from xyloglucan, as the headgroup. scispace.comoup.com These complex headgroups create surfactants with unique packing parameters and have shown promise in various applications. While not direct derivatives of maltose, they represent a key strategy in the academic development of novel carbohydrate-based surfactants.

Table 2: Examples of Maltopyranoside Derivative Strategies and Enhanced Properties

| Modification Strategy | Example Derivative Class | Intended Enhanced Property | Application Focus | Reference |

|---|---|---|---|---|

| Varying Alkyl Chain Length | n-Decyl/Dodecyl-β-D-maltopyranoside | Lower CMC, altered hydrophobicity | Membrane protein solubilization & crystallization | nih.gov |

| Alkyl Chain Fluorination | Fluorinated maltopyranosides (e.g., F6OM) | Improved crystal packing and diffraction | Additive for protein crystallography | nih.gov |

| Novel Alkyl Architecture | Neopentyl or Xylene-linked maltosides | Tighter crystal packing, enhanced facial amphiphilicity | Crystallization of challenging proteins | researchgate.net |

| Linkage Modification | n-Octyl-β-D-thioglycosides (analogue) | Increased chemical stability, altered hydrophobicity | General detergent applications | smolecule.com |

Emerging Research Areas and Future Directions

Advancements in Solubilization and Stabilization Techniques

The primary role of detergents like n-Octyl-beta-D-maltopyranoside in membrane protein research is to extract these proteins from their native lipid bilayer and maintain their structure and function in an aqueous environment. rsc.orgnih.gov While effective, conventional detergents can sometimes compromise the stability of more delicate membrane proteins. nih.govnih.gov This has spurred research into new strategies to enhance the solubilization and stabilization capabilities of detergent-based systems.

A significant area of advancement involves the use of "invisible" detergents for techniques like small-angle neutron scattering (SANS). nih.gov By synthesizing isotope-substituted versions of common detergents, including maltosides, researchers can create micelles that are effectively transparent to neutrons in heavy water (D₂O). nih.govill.eu This innovation allows for the direct visualization of the membrane protein's structure without the interfering signal from the surrounding detergent micelle. nih.govill.eu

Furthermore, the development of alternative membrane-mimetic systems, such as nanodiscs, offers a more native-like environment for membrane proteins. nih.gov These systems, often assembled using detergents like n-dodecyl-β-D-maltopyranoside (DDM), a longer-chain analog of OM, encapsulate a small patch of a lipid bilayer, thereby preserving crucial lipid-protein interactions that can be lost in traditional detergent micelles. nih.gov While OM itself is less commonly used for initial nanodisc formation, its properties are relevant in the broader context of detergent-assisted membrane protein reconstitution into these more sophisticated platforms.

Integration with Advanced Structural Biology Techniques

The rise of high-resolution structural biology techniques, particularly single-particle cryo-electron microscopy (cryo-EM), has revolutionized the study of membrane proteins. ill.eu The choice of detergent is a critical factor for successful structure determination by cryo-EM. While longer-chain maltosides like DDM are frequently the detergents of choice for initial protein extraction, shorter-chain detergents can be advantageous in subsequent steps. preprints.orgmdpi.com

For instance, the addition of fluorinated detergents, such as fluorinated octyl maltoside, before vitrification can help to mitigate issues with particle orientation in the ice, leading to higher quality cryo-EM reconstructions. preprints.org Although not a direct application of OM, this highlights the trend of using detergents with specific properties to optimize samples for advanced imaging techniques.

In the realm of solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated detergents are crucial for minimizing background signals from the detergent itself. tandfonline.comnih.gov The synthesis of deuterated n-dodecyl-β-D-maltoside has been reported for use in TROSY NMR experiments, a testament to the importance of isotope labeling in this field. researchgate.net While specific examples for deuterated OM are less common in the literature, the principle underscores a key direction for improving the utility of maltoside detergents in NMR-based structural studies. tandfonline.com

Development of Novel Detergent Analogues

The limitations of conventional detergents have driven a significant effort to design and synthesize novel amphiphilic molecules with improved properties for membrane protein stabilization. nih.govacs.org This research often uses the well-characterized properties of detergents like OM and its longer-chain counterpart, DDM, as a benchmark for comparison.

Several new classes of maltoside-based detergents have emerged from these efforts, featuring unique architectures designed to enhance protein stability. These include:

Dendronic Trimaltoside Amphiphiles (DTMs): These molecules possess a trimaltoside head group and a branched, dendronic hydrophobic tail. Certain DTMs have demonstrated superior performance in stabilizing membrane proteins compared to DDM. rsc.org

Norbornane-Based Maltosides (NBMs): These diastereomeric agents feature a preorganized, conformationally rigid norbornane (B1196662) core. Representative NBMs have shown enhanced solubilization and stabilization capabilities for various membrane proteins. acs.org

1,3,5-Triazine-Cored Maltosides: These detergents incorporate a 1,3,5-triazine (B166579) ring, offering structural diversity and have shown remarkable efficacy in stabilizing a range of membrane proteins, including transporters and G protein-coupled receptors (GPCRs). nih.gov

Cyclopentane-Based Maltosides (CPMs): These diastereomeric detergents with a cyclopentane (B165970) core have also been shown to provide enhanced stability to several model membrane proteins, including GPCRs, when compared to DDM. researchgate.net

Sparsely Fluorinated Maltoside-Based Surfactants: The introduction of a small number of fluorine atoms into the alkyl chain of maltoside detergents has been shown to confer extraordinary long-term functional and colloidal stability to membrane proteins like bacteriorhodopsin. rsc.org

Maltose (B56501) Neopentyl Glycol (MNG) Analogues: The MNG class of detergents has been highly successful in membrane protein structural biology. nih.govnih.gov Research into asymmetric MNG analogues, with two different alkyl chain lengths, has revealed that detergent asymmetry can play a crucial role in stabilizing GPCRs. rsc.org

The development of these novel detergents, often building upon the maltoside headgroup found in OM, represents a significant future direction, promising a larger and more effective toolkit for tackling challenging membrane protein targets.

Insights into Structure-Function Relationships through Detergent Choice

The choice of detergent can have a profound impact on the structure and function of a solubilized membrane protein. This sensitivity can be leveraged to gain insights into the protein's biology. For example, studies on the leucine (B10760876) transporter (LeuT) revealed that the detergent used for purification significantly affects its function. pnas.org Functional studies were primarily conducted on LeuT purified in DDM, while the crystal structures were obtained from protein in n-octyl-β-D-glucopyranoside (OG). pnas.org This discrepancy led to the discovery that OG can act as an inhibitor by binding to a secondary substrate site, highlighting how detergent choice can uncover previously unknown aspects of protein regulation. pnas.org

Similarly, the stability of G protein-coupled receptors (GPCRs) is highly dependent on the detergent environment. acs.orguzh.ch Atomistic molecular dynamics simulations have been used to understand how branched detergents like lauryl maltose neopentyl glycol (LMNG) provide enhanced stability to GPCRs compared to their linear counterparts like DDM. nih.govacs.org These studies revealed that the more effective packing of the branched alkyl chains around the transmembrane region of the receptor is a key stabilizing factor. acs.org While OM has a shorter alkyl chain, these findings contribute to a broader understanding of how the hydrophobic portion of a detergent interacts with and stabilizes membrane proteins.

The observation that different membrane proteins are optimally stabilized by different MNG analogues suggests a compatibility between the detergent's properties and the protein's tendency to denature and aggregate. nih.gov This concept opens the door to using a panel of detergents as a tool to probe the biophysical characteristics of a membrane protein.

Q & A

Q. What are the standard protocols for synthesizing and characterizing n-Octyl-beta-D-maltopyranoside (OM)?

OM is synthesized via glycosylation reactions, often using maltose and octanol under acidic conditions. Post-synthesis, structural validation is critical:

- Nuclear Magnetic Resonance (NMR) confirms glycosidic linkages and alkyl chain integrity.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Chromatographic methods (HPLC, GC) assess purity (≥95% is typical for research-grade OM) .

Q. How should OM be stored and handled to maintain stability in experimental settings?

- Store OM as a lyophilized powder at -20°C in airtight, light-protected containers.

- For aqueous solutions, use sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles.

- Refer to safety data sheets (SDS) for handling precautions: wear gloves, goggles, and work in a fume hood due to potential skin/eye irritation .

Q. What are the primary applications of OM in membrane protein research?

OM is widely used to solubilize membrane proteins while preserving native conformation. Key steps include:

- Critical Micelle Concentration (CMC) Optimization : Typical CMC for OM is ~6.5 mM. Use concentrations 1.5–2× CMC for effective solubilization.

- Compatibility with downstream assays : OM’s low UV absorbance makes it suitable for spectrophotometric analyses .

Advanced Research Questions

Q. How does OM compare to other alkyl glycosides (e.g., n-Octyl-β-D-glucopyranoside) in chiral separations?

OM exhibits unique enantioselectivity for compounds like warfarin and bupivacaine due to its maltose headgroup, which provides distinct hydrogen-bonding sites. Experimental design considerations:

- HPLC Conditions : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H).

- Surfactant Concentration : 10–20 mM OM in mobile phase optimizes resolution.

- pH Sensitivity : Adjust pH (6–8) to modulate electrostatic interactions (see Table 1) .

Table 1 : Enantioselectivity of OM vs. Other Surfactants

| Compound | OM Selectivity (α) | OG Selectivity (α) | NG Selectivity (α) |

|---|---|---|---|

| Warfarin | 1.52 | 1.10 | 1.08 |

| Bupivacaine | 1.48 | N/A | N/A |

| Dansyl Tryptophan | 1.35 | 1.12 | 1.05 |

Q. How do trace impurities in OM affect experimental reproducibility in interfacial studies?

Surface-active impurities (e.g., shorter alkyl-chain contaminants) alter OM’s interfacial behavior:

- Surface Tension Artifacts : Impurities reduce surface elasticity (e.g., unpurified OM shows 15% higher elasticity than purified samples).

- Mitigation Strategies :

Q. What structural modifications of OM enhance its antimicrobial properties?

Esterification of OM’s hydroxyl groups can improve bioactivity:

Q. How can researchers resolve contradictions in reported CMC values for OM across studies?

Discrepancies often arise from purity or methodological differences:

Q. Methodological Notes

- Purity Verification : Always quantify OM purity via GC or HPLC, especially for interfacial studies.

- Chiral Separations : Pair OM with columns that exploit its stereoselectivity (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Safety Compliance : Document SDS-recommended procedures for waste disposal and exposure response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.